N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide
Description
N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperazine ring, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18(17(22)15-3-2-12-24-15)13-16(21)20-8-6-19(7-9-20)14-4-10-23-11-5-14/h2-3,12,14H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCUHUYBHNBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2CCOCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and oxane rings through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide include:
N-methyl-N-[2-[4-(piperazin-1-yl)-2-oxoethyl]thiophene-2-carboxamide: Lacks the oxane ring, potentially altering its reactivity and biological activity.
N-methyl-N-[2-[4-(oxan-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide: Features a benzene ring instead of a thiophene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness
The presence of the oxane ring in this compound distinguishes it from many similar compounds, potentially enhancing its solubility, stability, and ability to interact with specific molecular targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
